Ppc-1 - 1245818-17-0

Ppc-1

Catalog Number: EVT-279588
CAS Number: 1245818-17-0
Molecular Formula: C21H25NO4
Molecular Weight: 355.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ppc-1 is an anti-obesity agent. It shows mitochondrial uncoupling activity in vitro and anti-obesity activity in vivo. Ppc-1 is also an inhibitor of interleukin-2 (IL2) production in Jurkat cells.
Overview

Ppc-1, chemically identified as 1245818-17-0, is a novel small molecule derived from slime molds, recognized primarily for its role as a mitochondrial uncoupler. This compound has garnered attention for its potential applications in various scientific fields, including obesity treatment, antibacterial research, and anti-inflammatory studies. Its unique properties stem from its ability to modulate mitochondrial function and influence metabolic processes in cells.

Source and Classification

Ppc-1 originates from the screening of small molecules derived from slime molds and other microorganisms. It is classified as a mitochondrial uncoupler, which distinguishes it from other compounds due to its dual functionality: it not only uncouples oxidative phosphorylation but also inhibits interleukin-2, making it valuable in immunological research. This classification places Ppc-1 among a select group of compounds that can significantly alter mitochondrial activity without adversely affecting ATP production .

Synthesis Analysis

The synthesis of Ppc-1 involves a systematic screening process aimed at identifying small molecules that impact mitochondrial oxygen consumption. The initial step includes extracting compounds from slime molds and assessing their effects on mitochondrial respiration. Ppc-1 was selected based on its unique ability to enhance oxygen consumption without inhibiting the 'state 3' respiration rate, which is crucial for ATP synthesis .

Technical Details

The screening process utilized isolated mitochondria where the effects of various concentrations of Ppc-1 were tested. The compound demonstrated a dose-dependent increase in oxygen consumption, indicating its efficacy as a mitochondrial uncoupler. The synthesis methodology emphasizes the importance of understanding the compound's interaction with mitochondrial components to optimize its application in research .

Molecular Structure Analysis

While specific structural data on Ppc-1 is limited in the sources reviewed, it is known to possess characteristics typical of small molecules that act on mitochondrial pathways. The molecular structure likely includes functional groups conducive to interacting with mitochondrial membranes and influencing proton gradients.

Data

Chemical Reactions Analysis

Ppc-1 undergoes various chemical reactions typical of small organic molecules. Notably:

Further research is necessary to explore the complete range of chemical behaviors exhibited by Ppc-1 and its derivatives.

Mechanism of Action

Ppc-1 functions primarily as a mitochondrial uncoupler, which means it disrupts the proton gradient across the inner mitochondrial membrane. This action leads to increased oxygen consumption as mitochondria attempt to maintain ATP production despite the uncoupling effect.

Process and Data

Research indicates that Ppc-1 stimulates adipocytes to release fatty acids into circulation, promoting weight loss in animal models without causing significant adverse effects on liver or kidney tissues . The kinetic behavior suggests that Ppc-1 enhances metabolic processes while maintaining cellular integrity.

Physical and Chemical Properties Analysis

While comprehensive data on the physical properties of Ppc-1 are scarce, some insights can be gathered:

  • Physical State: Likely exists as a solid or crystalline compound.
  • Solubility: Expected to be soluble in organic solvents due to its molecular structure.

Relevant Analyses

Studies have shown that Ppc-1 concentrations are relatively low in serum and tissues post-administration, indicating rapid metabolism or degradation within biological systems . This characteristic could influence its pharmacokinetics and therapeutic applications.

Applications

Ppc-1 has significant potential across various scientific domains:

  • Obesity Treatment: Demonstrated effectiveness in promoting weight loss through enhanced fatty acid release from adipose tissue.
  • Antibacterial Research: Its unique properties may offer avenues for developing new antibacterial agents.
  • Anti-inflammatory Studies: The IL-2 inhibitory effects position Ppc-1 as a candidate for further exploration in immunology and inflammation-related research .
Introduction to Phosphoenolpyruvate Carboxylase (PEPC) and Ppc-1

Phosphoenolpyruvate carboxylase (PEPC; EC 4.1.1.31) is a ubiquitously distributed enzyme in plants, bacteria, and algae, playing indispensable roles in primary carbon metabolism. This enzyme catalyzes the irreversible β-carboxylation of phosphoenolpyruvate (PEP) using bicarbonate (HCO₃⁻) as the inorganic carbon source, yielding oxaloacetate (OAA) and inorganic phosphate (Pi). This reaction serves as a critical entry point for carbon into metabolic pathways, particularly in plants employing specialized photosynthetic mechanisms or requiring anaplerotic replenishment of tricarboxylic acid (TCA) cycle intermediates. Among the multiple PEPC isoforms encoded by plant genomes, Ppc-1 stands out as a key isoform, especially in species utilizing C₄ photosynthesis or Crassulacean Acid Metabolism (CAM) for efficient carbon fixation under challenging environmental conditions [1] [2].

Table 1: Core Characteristics of PEPC Enzymes

PropertyDescription
Catalyzed ReactionPEP + HCO₃⁻ → Oxaloacetate + Pi (irreversible)
Cofactor RequirementDivalent metal ion (Mg²⁺, Mn²⁺, or Co²⁺)
Structural BasisHomotetramer (typically ~400-440 kDa), each subunit ~106-110 kDa, predominantly α-helical
Cellular LocationCytosol (majority); Chloroplast (specific isoforms, e.g., rice Osppc4)
Key Regulatory ModesAllosteric effectors (activators/inhibitors); Reversible phosphorylation; Transcriptional control

Biochemical Role of PEPC in Plant Metabolism

The primary biochemical reaction catalyzed by PEPC is thermodynamically highly exergonic (∆G°’ ≈ -30 kJ·mol⁻¹), making it essentially irreversible under physiological conditions. The enzyme mechanism involves two key steps:1. Nucleophilic Attack: Bicarbonate attacks the phosphate group of PEP, forming carboxyphosphate and releasing the highly reactive enolate form of pyruvate.2. Proton Transfer and Decarboxylation: Carboxyphosphate decomposes into CO₂ and inorganic phosphate. The released CO₂ is then attacked by the enolate to form oxaloacetate. A conserved histidine residue (H138 in Zea mays) facilitates proton transfer, and a hydrophobic active site excludes water to protect the carboxyphosphate intermediate [1].

Beyond its photosynthetic roles, PEPC fulfills crucial anaplerotic functions by replenishing oxaloacetate for the TCA cycle. This is vital for sustaining flux through the cycle, particularly when intermediates are withdrawn for biosynthesis of amino acids (like aspartate derived from OAA), fatty acids, and other essential metabolites. In Arabidopsis thaliana, knockout mutants lacking the major leaf isoforms PPC1 and PPC2 exhibit severe growth arrest, accumulating starch and sucrose while showing impaired ammonium assimilation and reduced citrate/malate synthesis. This demonstrates PEPC's critical role in balancing carbon and nitrogen metabolism – exogenous malate and glutamate can rescue these mutant phenotypes [8]. PEPC also contributes to pH regulation, ion balance, and stress responses by influencing malate production [9].

Classification of PEPC Isoforms: C₄, CAM, and Non-Photosynthetic Forms

Plant PEPCs are encoded by small multigene families, broadly categorized into two major classes based on sequence homology, structure, and evolutionary origin:

  • Plant-Type PEPCs (PTPCs):
  • C₄ PEPC: Highly expressed in mesophyll cells of C₄ plants. Exhibits high specific activity, insensitivity to inhibition by malate (a product of its own reaction), and higher Km(PEP) compared to non-photosynthetic isoforms. Encoded by specific genes (e.g., ppcA in Flaveria, ppcC4 or ppc1b derivatives in grasses) that have undergone neofunctionalization [2] [3] [7].
  • CAM PEPC: Functionally similar to C₄ PEPC in performing primary carbon fixation, but its activity is tightly regulated by day/night cycles (phosphorylation) and allosteric effectors to accommodate nocturnal CO₂ fixation and malate storage. Often encoded by genes closely related to C₄ PEPC genes [4] [6].
  • Non-Photosynthetic PEPCs: Housekeeping isoforms (e.g., encoded by ppcB, ppcC in Flaveria; ppc1a, ppc2, ppc3, ppc4 in grasses) expressed in all tissues (roots, stems, leaves, seeds) of C₃, C₄, and CAM plants. They function in anaplerosis, N-assimilation (e.g., chloroplast-targeted Osppc4 in rice), pH regulation, and replenishing TCA cycle intermediates. Generally more sensitive to malate inhibition and have lower Km(PEP) than C₄ isoforms [8] [10].
  • Bacterial-Type PEPCs (BTPCs):
  • Phylogenetically closer to bacterial PEPCs. Lack the N-terminal serine phosphorylation domain characteristic of PTPCs. Form heteromeric complexes (Class 2 PEPCs) with PTPC subunits in some species. Their specific catalytic roles in vascular plants are less defined compared to PTPCs [2] [8].

Table 2: Classification and Characteristics of Major Plant PEPC Isoforms

Isoform ClassSub-TypePrimary FunctionExpression PatternKey Regulatory FeaturesEvolutionary Origin
Plant-Type (PTPC)C₄ PEPCPrimary CO₂ fixation in C₄ photosynthesisMesophyll cells (high, cell-specific)Low malate sensitivity; Activated by F-1,6-BP/G6P; PhosphorylatedEvolved from non-photosynthetic PTPC (e.g., ppc1b)
CAM PEPCPrimary nocturnal CO₂ fixation in CAM plantsLeaf cells (diurnally regulated)Tight phosphorylation control; Allosteric regulationEvolved from C₃-like PTPC; Convergent with C₄
Non-PhotosyntheticAnaplerosis, N assimilation, TCA replenishmentUbiquitous (roots, stems, leaves, seeds)Higher malate sensitivity; PhosphorylatedAncient plant PTPC genes
Bacterial-Type (BTPC)BTPCForms Class 2 PEPCs; Potential stress rolesLow levels, various tissuesLacks phosphorylation site; Unknown allosteric regulationHorizontal gene transfer?

Ppc-1 as a Key Isoform in C₄ and CAM Species

Within the PEPC gene families of plants, Ppc-1 (or its orthologs like ppcA, ppc1b, ppcC4) refers specifically to the isoforms recruited and adapted for high-efficiency carbon fixation in C₄ and CAM pathways. Its significance stems from distinct evolutionary, structural, and regulatory adaptations:

  • Evolutionary Origin and Recruitment: Ppc-1 in C₄ plants did not arise de novo but evolved from existing non-photosynthetic PTPC genes through gene duplication followed by neofunctionalization. In the dicot genus Flaveria (containing C₃, C₄, and intermediate species), the C₄ PpcA gene (orthologous to Ppc-1) evolved from a duplication event of the non-photosynthetic ppcB gene lineage. Crucially, increased ppcA transcript abundance preceded critical amino acid changes during C₄ evolution [3] [10]. In monocot grasses (Poaceae) within the PACMAD clade, C₄ Ppc-1 (designated ppcC4) evolved independently at least 8 times, primarily recruited from the ppc1b lineage. ppc1b itself originated from an ancient duplication of an ancestral ppc1 gene located in a specific chromosomal block [2] [5] [7]. This gene is preserved in Pooideae (e.g., wheat, barley) but lost in many Oryza (rice) species [7].

  • Key Amino Acid Substitutions: The evolution of Ppc-1 involved specific amino acid changes conferring kinetic properties essential for C₄/CAM function. The most conserved and critical substitution is an Alanine (Ala) to Serine (Ser) at a position equivalent to residue 780 in maize C₄ PEPC or 774 in Flaveria C₄ PEPC. This single change significantly reduces sensitivity to inhibition by malate, a necessary adaptation preventing product inhibition during the high flux of C₄ acid synthesis [3] [9]. Structural analyses (e.g., of PEPC from Pennisetum glaucum, pearl millet) show that C₄ Ppc-1 isoforms form stable tetramers globally similar to maize PEPC, with oligomeric states sensitive to pH and effectors, further fine-tuning activity [9].

  • Transcriptional and Post-Translational Regulation: Ppc-1 expression is under sophisticated control to ensure high activity at the right time and place.

  • Spatial/Temporal Control: In C₄ plants like maize and Cleome gynandra, Ppc-1 transcript levels are high in mesophyll cells and increase dramatically during leaf maturation, coinciding with bundle sheath and mesophyll cell differentiation. This cell-specificity is crucial for the spatial separation of the C₄ cycle [2] [5]. In CAM plants (e.g., Kalanchoë laxiflora), Ppc-1 expression shows diel patterns, though transcript abundance doesn't follow a simple on/off switch between day and night, suggesting complex multi-level regulation [4].
  • Promoter Elements: The promoter of C₄ Ppc-1 contains conserved regulatory motifs, such as binding sites for the Dof1 transcription factor (identified in maize C₄ PEPC and conserved in wheat ppc1b), mediating responses to light, nitrogen status, and potentially stress [5] [7].
  • Phosphorylation: PEPC kinase (PPCK) phosphorylates a conserved N-terminal serine residue (Ser in EKXXSIDAQL motif) of Ppc-1 in response to light (C₄) or circadian signals (CAM). Phosphorylation reduces sensitivity to malate inhibition and enhances activation by glucose-6-phosphate (Glc-6-P), optimizing enzyme activity during the appropriate photosynthetic phase [1] [4] [6].
  • Allosteric Regulation: Ppc-1 activity is modulated by metabolites:
  • Activators: Fructose-1,6-bisphosphate (F-1,6-BP), Glucose-6-phosphate (Glc-6-P), and acetyl-CoA signal high glycolytic flux or energy status, promoting oxaloacetate production for the C₄ cycle or TCA cycle replenishment [1] [13].
  • Inhibitors: Malate and aspartate (derived from oxaloacetate) act as feedback inhibitors. The Ala→Ser substitution in C₄/CAM Ppc-1 significantly weakens this inhibition compared to non-photosensitive isoforms [1] [3] [9]. Notably, energy charge (AMP, ADP, ATP) has minimal direct effect [1] [15].

  • Functional Significance in C₄ and CAM:

  • C₄ Photosynthesis: Ppc-1 is the cornerstone of the C₄ biochemical pump. It rapidly fixes HCO₃⁻ (derived from dissolved CO₂) into PEP within mesophyll cells, producing OAA, which is quickly reduced to malate or transaminated to aspartate. These C₄ acids are transported to bundle sheath cells, where decarboxylation releases a concentrated CO₂ stream near Rubisco, minimizing photorespiration. The efficiency of Ppc-1 is paramount for the high photosynthetic rates of C₄ crops like maize, sorghum, and millet [1] [2] [9].
  • CAM Photosynthesis: Ppc-1 performs analogous nocturnal primary CO₂ fixation, producing OAA converted to malate and stored in vacuoles. During the day, malate is decarboxylated, releasing CO₂ for fixation by Rubisco behind closed stomata, conserving water in arid environments. The strict nocturnal activation of Ppc-1 via PPCK-mediated phosphorylation and its insensitivity to malate inhibition are essential for temporal separation of fixation and decarboxylation [4] [6].

  • Beyond Photosynthesis: Stress Adaptation: Emerging evidence highlights roles for Ppc-1 and its evolutionary precursors (like ppc1b) in stress responses. ppc1b transcripts in wheat, barley, and Brachypodium are upregulated under osmotic stress and nitrogen limitation [5] [7]. This suggests that the ancestral functions of these isoforms, related to nitrogen metabolism and anaplerosis, may contribute to abiotic stress tolerance, potentially paving the way for engineering improved stress resilience in crops using Ppc-1-related genes [5] [7] [9].

Table 3: Regulatory Mechanisms Governing Ppc-1 Activity

Regulatory MechanismEffector/SignalEffect on Ppc-1 ActivityBiological Role
Allosteric ActivationFructose-1,6-bisphosphateIncreases Vmax, decreases Km(PEP)Signals high glycolytic flux; Fuels C4 acid production
Glucose-6-phosphateIncreases activity, especially after phosphorylationEnergy status signal; Enhances CO₂ fixation
Acetyl-CoAActivatesSignals need for TCA cycle intermediates
Allosteric InhibitionL-MalateInhibits (weakly in C4/CAM, strongly in non-photosynthetic)Feedback inhibition; Prevent over-acidification (CAM)
L-AspartateStrongly inhibitsFeedback inhibition; Linked to N metabolism
Reversible PhosphorylationPEPC Kinase (PPCK) (Light/Circadian)Phosphorylation at Ser reduces malate sensitivity, enhances G6P activationDiurnal control (CAM); Cell-specific optimization (C4); Light response
PEPC PhosphataseDe-phosphorylation restores malate sensitivityTurns off activated state
Transcriptional ControlDof1 TF binding siteUp-regulates gene expressionResponse to N, light, stress; Cell-specificity (C4)
Developmental signalsIncreases during leaf maturationCoordinates expression with photosynthetic competency
Circadian clock (CAM)Controls peak transcript abundancePrepares enzyme for nocturnal fixation

Properties

CAS Number

1245818-17-0

Product Name

Ppc-1

IUPAC Name

3-methylbut-2-enyl 4-methoxy-8-(3-methylbut-2-enoxy)quinoline-2-carboxylate

Molecular Formula

C21H25NO4

Molecular Weight

355.43

InChI

InChI=1S/C21H25NO4/c1-14(2)9-11-25-18-8-6-7-16-19(24-5)13-17(22-20(16)18)21(23)26-12-10-15(3)4/h6-10,13H,11-12H2,1-5H3

InChI Key

PBLQSFOIWOTFNY-UHFFFAOYSA-N

SMILES

CC(=CCOC1=CC=CC2=C1N=C(C=C2OC)C(=O)OCC=C(C)C)C

Solubility

Soluble in DMSO

Synonyms

Ppc-1; Ppc 1; Ppc1;

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